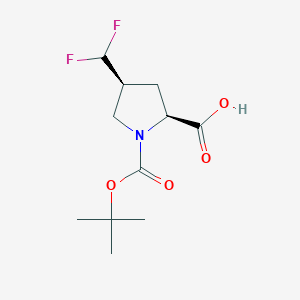
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid, also known as Boc-D-Fmoc-D-CF3-Pyr-OH, is a pyrrolidine derivative that has gained attention in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Biological Activity
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of biologically active compounds. Its structural motif, featuring a pyrrolidine ring, is commonly found in a wide range of bioactive molecules. The presence of the tert-butoxycarbonyl group and the difluoromethyl group offers diverse reactivity, enabling the synthesis of complex molecules. For example, chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in stereoselective synthesis, where such a compound could be involved in the preparation of N-heterocycles, highlighting its importance in medicinal chemistry for generating structurally diverse and potentially therapeutically relevant compounds (Philip et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, understanding the behavior and fate of fluorinated compounds is critical due to their persistence and potential toxicity. The study of such compounds, including those related to this compound, contributes to our knowledge of their environmental impact and accumulation in biological systems. For instance, research on perfluoroalkyl substances (PFAS), which share some structural similarities with fluorinated groups in our compound of interest, helps in assessing the environmental persistence and bioaccumulation potential of fluorinated compounds (Liu & Mejia Avendaño, 2013).
Impact on Drug Discovery
The pyrrolidine ring, a key structural feature in this compound, is prevalent in many biologically active compounds, making it a significant scaffold in drug discovery. Its incorporation into drug molecules has been linked to a variety of pharmacological activities, emphasizing the utility of such scaffolds in exploring pharmacophore space for new therapeutic agents. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in medicinal chemistry, showcasing the broad potential of compounds that include this structural motif for the treatment of human diseases (Li Petri et al., 2021).
properties
IUPAC Name |
(2S,4S)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-5-6(8(12)13)4-7(14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMUZRVGABZMM-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

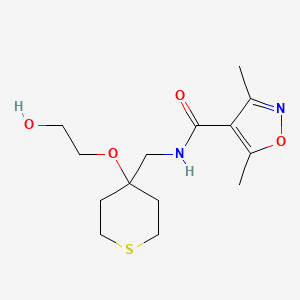
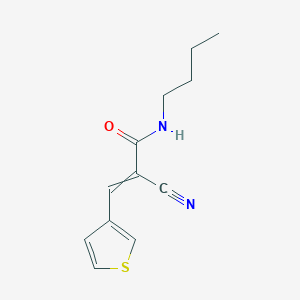
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
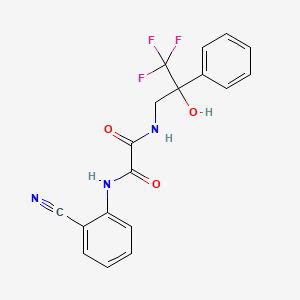
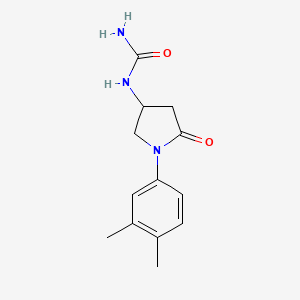
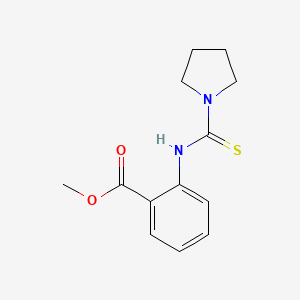
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476172.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2476174.png)

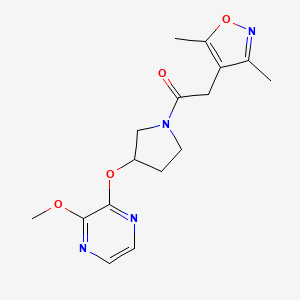
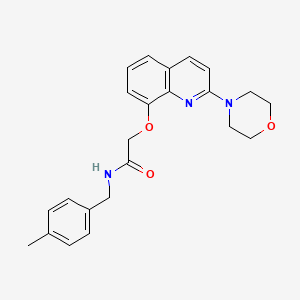
![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)
![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)